molecular formula C11H14FNS B12995887 N-(4-Ethyl-3-fluorophenyl)thietan-3-amine

N-(4-Ethyl-3-fluorophenyl)thietan-3-amine

Cat. No.: B12995887
M. Wt: 211.30 g/mol
InChI Key: SPBLHPPKEGPNRD-UHFFFAOYSA-N
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Description

N-(4-Ethyl-3-fluorophenyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

The synthesis of N-(4-Ethyl-3-fluorophenyl)thietan-3-amine typically involves the reaction of 4-ethyl-3-fluoroaniline with a thietane precursor under specific conditions. One common method involves the use of thietane-3-amine hydrochloride as a starting material . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

N-(4-Ethyl-3-fluorophenyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

    Addition: The thietane ring can participate in addition reactions with electrophiles, leading to ring-opening and formation of various derivatives.

Scientific Research Applications

N-(4-Ethyl-3-fluorophenyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethyl-3-fluorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(4-ethyl-3-fluorophenyl)thietan-3-amine

InChI

InChI=1S/C11H14FNS/c1-2-8-3-4-9(5-11(8)12)13-10-6-14-7-10/h3-5,10,13H,2,6-7H2,1H3

InChI Key

SPBLHPPKEGPNRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC2CSC2)F

Origin of Product

United States

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